Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Description
Chemical Identity and Nomenclature
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is a sulfated amino sugar derivative with systematic nomenclature reflecting its structural complexity. Its IUPAC name is sodium; N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate. The compound is characterized by a galactopyranose backbone modified at the C2 position, where a hydroxyl group is replaced by a sulfonated amino moiety.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂NNaO₈S | |
| CAS Registry Number | 157297-00-2 | |
| SMILES Notation | C([C@@H]1C@@HO)O.[Na+] | |
| Molecular Weight | 281.22 g/mol |
Synonyms include D-galactosamine-2-N-sulfate sodium salt, sodium N-sulfo-D-galactosamine, and DTXSID00746633. Its structural uniqueness arises from the sulfonatoamino group, which distinguishes it from non-sulfated galactosamine analogs like 2-amino-2-deoxy-D-galactose.
Historical Context of Discovery and Development
The synthesis of this compound emerged from mid-20th-century advancements in carbohydrate sulfation techniques. Early work on amino sugar sulfation, such as heparin and chondroitin sulfate modifications, laid the groundwork for targeted chemical derivatization. The compound was first synthesized via sulfonation of 2-amino-2-deoxy-D-galactose using sulfur trioxide complexes in aprotic solvents like dimethylformamide (DMF). Industrial-scale production later adopted optimized protocols to enhance yield and purity, leveraging crystallisation and chromatographic purification.
Key milestones include:
Position in Carbohydrate Chemistry Classification
This compound belongs to the sulfated amino sugars , a subclass of carbohydrates critical for biological macromolecule interactions. Its structural features align with both monosaccharides and glycosaminoglycan precursors:
Compared to nonsulfated analogs like 2-deoxy-D-galactose, the sulfonatoamino group introduces electrostatic interactions critical for binding proteins such as growth factors and cytokines.
Relationship to Glycosaminoglycan Research and Biology
This compound serves as a structural analog of sulfated galactosamine residues in GAGs like chondroitin sulfate and dermatan sulfate. These polymers rely on strategic sulfation for biological activity:
- Chondroitin Sulfate : Contains GalNAc-4-SO₄ or GalNAc-6-SO₄ motifs, influencing collagen binding.
- Dermatan Sulfate : Features iduronic acid-2-SO₄ adjacent to GalNAc-4-SO₄, critical for anticoagulant activity.
The compound’s sulfonatoamino group mimics these natural sulfation patterns, enabling its use in:
- Enzyme Substrate Studies : Probing sulfotransferase specificity in GAG biosynthesis.
- Glycomimetic Design : Creating synthetic GAG fragments for drug delivery.
- Structural Biology : Resolving X-ray crystallography structures of GAG-protein complexes.
For example, research demonstrates that 4-O-sulfation of GalNAc in dermatan sulfate is essential for heparin cofactor II-mediated anticoagulation, a finding validated using synthetic sulfated analogs.
Properties
IUPAC Name |
sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBTPAPJHFBJM-BMZZJELJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746633 | |
| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157297-00-2 | |
| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 2-Amino-2-Deoxy-D-Galactose
The foundational step in synthesizing sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose involves the sulfonation of 2-amino-2-deoxy-D-galactose. The reaction employs a sulfur trioxide-pyridine complex as the sulfonating agent, dissolved in an aprotic solvent such as dimethylformamide (DMF). This reagent selectively targets the primary amino group, forming a sulfonamide intermediate. The reaction is typically conducted at low temperatures (0–5°C) to minimize side reactions, such as over-sulfonation or degradation of the carbohydrate backbone.
Reaction Conditions:
-
Solvent: DMF or dimethylacetamide (DMAc)
-
Temperature: 0–5°C
-
Molar Ratio: 1:1.2 (2-amino-2-deoxy-D-galactose : sulfur trioxide-pyridine complex)
-
Reaction Time: 4–6 hours
Neutralization and Isolation
Post-sulfonation, the reaction mixture is neutralized with sodium hydroxide (NaOH) to convert the sulfonic acid intermediate into its sodium salt. The neutralization pH is carefully controlled (pH 7–8) to prevent decomposition. The product is precipitated by adding a non-solvent such as ethanol or acetone, followed by filtration and washing with cold ethanol to remove residual reagents.
Key Parameters for Neutralization:
| Parameter | Optimal Value |
|---|---|
| NaOH Concentration | 1.0 M |
| Neutralization pH | 7.0–7.5 |
| Precipitation Solvent | Ethanol (95%) |
Industrial-Scale Production
Process Optimization for Scalability
Industrial synthesis prioritizes yield, purity, and cost-effectiveness. The sulfonation reaction is scaled using continuous-flow reactors, which enhance heat and mass transfer compared to batch reactors. Automated pH control systems ensure consistent neutralization, while crystallization is employed for large-scale purification.
Industrial Protocol Overview:
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Continuous Sulfonation: Sulfur trioxide-pyridine complex is fed into a DMF solution of 2-amino-2-deoxy-D-galactose under controlled flow rates.
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In-Line Neutralization: The reaction stream is mixed with NaOH solution in a static mixer, maintaining pH 7.0–7.5.
-
Crystallization: The product is crystallized by cooling the solution to 4°C, followed by centrifugation and vacuum drying.
Purification Techniques
Industrial processes utilize a combination of recrystallization and column chromatography to achieve >98% purity. Recrystallization from aqueous ethanol yields a crystalline product, while chromatography (e.g., ion-exchange resins) removes trace impurities.
Comparative Purity Data:
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 98.5 | 85 |
| Ion-Exchange Chromatography | 99.8 | 75 |
Alternative Synthetic Routes
Use of Alternative Sulfonating Agents
While the sulfur trioxide-pyridine complex is standard, other agents like chlorosulfonic acid or sulfur trioxide-triethylamine complex have been explored. These alternatives offer varying reactivity and solubility profiles, impacting reaction efficiency.
Comparison of Sulfonating Agents:
| Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| SO₃-Pyridine | 4 | 92 |
| ClSO₃H | 2 | 88 |
| SO₃-Triethylamine | 6 | 90 |
Protecting Group Strategies
To enhance regioselectivity, temporary protection of hydroxyl groups is employed. Acetylation using acetic anhydride or benzoylation with benzoyl chloride prevents unwanted sulfonation at hydroxyl sites. Subsequent deprotection under mild conditions (e.g., Zemplén deacetylation) yields the final product.
Example Protocol:
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Protection: Treat 2-amino-2-deoxy-D-galactose with acetic anhydride to form 2-acetamido-3,4,6-tri-O-acetyl-D-galactopyranose.
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Sulfonation: React with sulfur trioxide-pyridine complex.
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Deprotection: Remove acetyl groups via methanolic sodium methoxide.
Analytical Characterization
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the product. Key NMR signals include:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is used to quantify purity. A typical mobile phase consists of acetonitrile-water (70:30) with 0.1% trifluoroacetic acid.
Challenges and Solutions
Side Reactions
Over-sulfonation and decomposition are mitigated by:
-
Temperature Control: Maintaining sub-10°C conditions during sulfonation.
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Stoichiometric Precision: Using a slight excess of sulfonating agent (1.2 equiv).
Chemical Reactions Analysis
Types of Reactions: Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Employed in studies of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and sulfonation processes.
Pathways Involved: The compound interferes with the glycolytic pathway by inhibiting hexokinase, leading to reduced glycolytic flux and accumulation of intermediates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents at the C2 position, influencing solubility, reactivity, and biological interactions.
Table 1: Substituent Comparison at C2 Position
Solubility and Stability
- Sulfonatoamino Derivative: High water solubility due to the ionic sulfonate group, ideal for aqueous-phase reactions .
- Acetamido Derivative : Moderate solubility in polar solvents; stability enhanced by the acetamido group’s resistance to enzymatic hydrolysis .
- Fluoro Derivative : Enhanced metabolic stability due to fluorine’s electronegativity, but lower solubility in water .
Key Research Findings
Reactivity in Glycosylation Reactions
The sulfonatoamino group’s anionic nature reduces nucleophilicity at the C1 position, limiting its participation in glycosidic bond formation compared to neutral analogs like 2-acetamido derivatives .
Comparative NMR Data
Table 2: Anomeric Proton Chemical Shifts (δ, ppm)
| Compound | α-Anomer (δ) | β-Anomer (δ) | Reference |
|---|---|---|---|
| This compound | 5.42 | 4.98 | |
| 2-Acetamido-2-deoxy-D-galactopyranose | 5.18 | 4.76 | |
| 2-Deoxy-2-fluoro-D-galactopyranose | 5.30 | 4.85 |
Enzymatic Interactions
- Sulfonatoamino Derivative: Shows weak binding to galactose-specific lectins due to steric hindrance from the sulfonate group .
- Acetamido Derivative : Strongly interacts with galectin-3, a lectin involved in cancer metastasis .
Biological Activity
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is a sulfonated derivative of D-galactose, recognized for its diverse biological activities and potential applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure with a sulfonate group attached to the amino group at the second carbon of the galactose ring. This modification enhances its reactivity and biological interactions compared to its non-sulfonated counterparts.
Key Characteristics:
- Molecular Formula: C6H11NNaO6S
- Molecular Weight: 228.22 g/mol
- CAS Number: 157297-00-2
The biological activity of this compound primarily involves its interaction with various molecular targets and pathways:
- Inhibition of Glycosylation: The compound interferes with glycosylation processes by inhibiting enzymes involved in carbohydrate metabolism, particularly hexokinase, which affects glycolytic flux and leads to the accumulation of metabolic intermediates.
- Interaction with Proteins: It acts as a probe for studying carbohydrate-protein interactions, providing insights into glycosylation pathways that are crucial for cellular functions.
Antiviral Properties
This compound has been investigated for its antiviral properties, particularly against influenza viruses. It inhibits the synthesis of viral glycoproteins such as hemagglutinin and neuraminidase by blocking glycosylation pathways, thereby reducing viral replication .
Anticoagulant Activity
Similar to other sulfonated carbohydrates, this compound exhibits anticoagulant properties. It has been shown to interact with antithrombin III (ATIII), enhancing its ability to inhibit Factor Xa, which is critical in the blood coagulation cascade. This mechanism is similar to that observed in fondaparinux, a clinically used anticoagulant .
Case Studies and Experimental Data
- Study on Glycosylation Inhibition:
- Antiviral Efficacy:
- Anticoagulant Efficacy:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose | Glucose backbone | Anticoagulant; less effective than galactose derivative |
| 2-Deoxy-D-galactose | Lacks sulfonate group | Inhibits glycoprotein synthesis in viruses |
| Fondaparinux | Different sugar structure | Selective Factor Xa inhibitor; clinically used |
Q & A
Q. How can the structural conformation of sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose be experimentally validated?
To confirm the structure, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D HSQC) with high-resolution mass spectrometry (HRMS). For example, NMR can resolve the sulfonatoamino group’s position (C-2) and stereochemistry by analyzing coupling constants and NOE correlations . HRMS provides exact mass verification. Comparative analysis with structurally related compounds, such as 2-acetamido-2-deoxy-D-galactopyranose derivatives, can further validate assignments .
Q. What are efficient synthetic routes for producing this compound?
A high-yield approach involves starting with D-galactosamine derivatives. Key steps include:
- Protection of reactive hydroxyl groups (e.g., benzylidene or acetyl groups) to direct sulfonation at C-2 .
- Stereoselective introduction of the sulfonatoamino group via sulfamidation under basic conditions (e.g., using NaH or TEA) .
- Deprotection and purification via column chromatography or recrystallization . Yields can exceed 40% when optimizing reaction time and temperature .
Q. Which analytical techniques are critical for assessing purity and stability?
- HPLC with evaporative light scattering detection (ELSD) quantifies purity and detects degradation products .
- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for the sulfonate group’s susceptibility to hydrolysis .
- Circular dichroism (CD) monitors conformational stability in aqueous solutions .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of sulfonated galactosamine derivatives?
Discrepancies often arise from variations in sulfonation patterns or glycosidic linkages. To resolve this:
- Perform comparative bioactivity assays using structurally defined analogs (e.g., 6'-deoxy-N-acetyllactosamine vs. sulfated derivatives) .
- Use molecular docking simulations to predict interactions with target proteins (e.g., glycosidases or lectins) .
- Validate findings with knockout cell lines to isolate specific pathways .
Q. What strategies optimize regioselective sulfonation in complex galactopyranose derivatives?
Regioselectivity is influenced by:
- Protecting group choice : Temporary groups like tert-butyldiphenylsilyl (TBDPS) at C-6 or C-4 direct sulfonation to C-2 .
- Catalytic systems : Phase-transfer catalysts (e.g., TEBAC) enhance reaction efficiency in biphasic conditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor sulfonate group retention .
Q. How can researchers validate the sulfonate group’s role in enzyme inhibition studies?
- Synthesize isosteric analogs (e.g., replacing sulfonate with phosphate or carboxylate) to compare inhibitory potency .
- Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants () against glycosidases .
- X-ray crystallography of enzyme-inhibitor complexes reveals binding interactions .
Q. What methodologies resolve challenges in large-scale synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
